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Introduction
Aluminium lithium tri-tert-butoxide hydride, often abbreviated as LTBA or LiAlH(Ot-Bu)₃, is

a highly selective and mild reducing agent.[1] Its bulky tert-butoxy groups moderate the

reactivity of the hydride, making it less reactive than its parent compound, lithium aluminium

hydride (LiAlH₄).[2][3] This reduced reactivity allows for the chemoselective reduction of certain

functional groups, most notably the conversion of acid chlorides to aldehydes, a transformation

that is often challenging with more powerful reducing agents.[2][4] LTBA is also effective in the

reduction of aldehydes and ketones.[1][3] This document provides detailed application notes

and experimental protocols for conducting reductions using this versatile reagent.

Properties and Handling
Lithium tri-tert-butoxyaluminum hydride is a white powder that is stable in dry air but reacts with

moisture.[5] It is soluble in ethers such as tetrahydrofuran (THF) and diglyme.[5][6] Due to its

reactivity with water, all reactions and handling should be performed under an inert atmosphere

(e.g., nitrogen or argon) using anhydrous solvents.[1]

Preparation of the Reagent:
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While commercially available, LTBA can also be prepared in situ by the reaction of lithium

aluminium hydride with three equivalents of tert-butanol.[1][7]

Applications in Organic Synthesis
The primary application of Aluminium lithium tri-tert-butoxide hydride is the partial reduction

of acid chlorides to aldehydes. It also finds use in the reduction of aldehydes and ketones.

Chemoselectivity:

LTBA exhibits excellent chemoselectivity. It readily reduces aldehydes and ketones but is

significantly less reactive towards esters, lactones, epoxides, and nitriles, allowing for the

selective reduction of more reactive carbonyl groups in multifunctional molecules.[1][2]

Experimental Protocols
1. General Protocol for the Reduction of Acid Chlorides to Aldehydes

This protocol describes a general procedure for the selective reduction of an acid chloride to

the corresponding aldehyde.

Materials:

Acid chloride

Lithium tri-tert-butoxyaluminum hydride (LTBA)

Anhydrous tetrahydrofuran (THF) or diglyme[6]

Anhydrous diethyl ether

15% aqueous sodium hydroxide

Anhydrous magnesium sulfate

Round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and addition funnel

Dry ice/acetone bath
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Procedure:

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a

nitrogen inlet, a thermometer, and a dropping funnel is assembled and flame-dried. The

apparatus is allowed to cool to room temperature under a stream of dry nitrogen.

Reagent Preparation: A solution or slurry of Lithium tri-tert-butoxyaluminum hydride (1.0

equivalent) in anhydrous THF is prepared in the reaction flask and cooled to -78 °C using a

dry ice/acetone bath.[4]

Substrate Addition: The acid chloride (1.0 equivalent) is dissolved in a minimal amount of

anhydrous THF and added dropwise to the cold LTBA solution via the dropping funnel over a

period of 30-60 minutes, maintaining the temperature at -78 °C.

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC)

or gas chromatography (GC). The reaction is typically complete within 1-3 hours.

Work-up:

Once the reaction is complete, the flask is removed from the cold bath and the reaction is

cautiously quenched by the slow, dropwise addition of water while keeping the

temperature below 20 °C.

A 15% aqueous solution of sodium hydroxide is then added, followed by more water. The

amounts are typically added in a 1:1:3 ratio of x mL of water, x mL of 15% NaOH, and 3x

mL of water for every x g of LTBA used.[8]

The resulting mixture is stirred vigorously for 15-30 minutes until a granular precipitate

forms.

Anhydrous magnesium sulfate is added to the mixture and stirred for another 15 minutes

to ensure complete drying.

The solid is removed by filtration, and the filter cake is washed with diethyl ether.

The combined organic filtrates are concentrated under reduced pressure to yield the crude

aldehyde.
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Purification: The crude product can be purified by distillation or column chromatography on

silica gel.

2. General Protocol for the Reduction of Ketones to Secondary Alcohols

This protocol outlines a general procedure for the reduction of a ketone to its corresponding

secondary alcohol.

Materials:

Ketone

Lithium tri-tert-butoxyaluminum hydride (LTBA)

Anhydrous tetrahydrofuran (THF)

Saturated aqueous ammonium chloride solution

Diethyl ether

Anhydrous sodium sulfate

Round-bottom flask with a magnetic stirrer and nitrogen inlet

Procedure:

Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar and a nitrogen

inlet is charged with a solution of the ketone in anhydrous THF.

Reagent Addition: The solution is cooled to 0 °C in an ice bath. Solid Lithium tri-tert-

butoxyaluminum hydride (1.0-1.5 equivalents) is added portion-wise to the stirred solution

under a nitrogen atmosphere. Alternatively, a solution of LTBA in THF can be added

dropwise.

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 1-4

hours. The progress of the reaction is monitored by TLC or GC.

Work-up:
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Upon completion, the reaction is cooled to 0 °C and quenched by the slow addition of a

saturated aqueous solution of ammonium chloride.[7]

The mixture is stirred for 15 minutes, and the layers are separated.

The aqueous layer is extracted with diethyl ether (3 x volumes).

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

and filtered.

The solvent is removed under reduced pressure to give the crude secondary alcohol.

Purification: The product can be purified by distillation or column chromatography.

Data Presentation
The following tables summarize the reaction conditions and yields for the reduction of various

substrates using Aluminium lithium tri-tert-butoxide hydride.

Table 1: Reduction of Acid Chlorides to Aldehydes[2]

Acid Chloride
Product
Aldehyde

Solvent
Temperature
(°C)

Yield (%)

Benzoyl chloride Benzaldehyde THF -78 78

p-Nitrobenzoyl

chloride

p-

Nitrobenzaldehy

de

Diglyme -78 81

Terephthaloyl

chloride

Terephthalaldehy

de
THF -78 85

Pivaloyl chloride Pivalaldehyde THF -78 65

Adamantane-1-

carbonyl chloride

Adamantane-1-

carbaldehyde
Diglyme -78 88

Table 2: Reduction of Ketones to Alcohols
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Specific quantitative data for a variety of ketones with yields under standardized conditions is

not readily available in a single source. The reaction is known to proceed in high yield for many

substrates.

Ketone
Product
Alcohol

Solvent
Temperature
(°C)

Yield (%)

Cyclohexanone Cyclohexanol THF 0 to RT >90 (typical)

Acetophenone 1-Phenylethanol THF 0 to RT >90 (typical)

4-tert-

Butylcyclohexan

one

4-tert-

Butylcyclohexan

ol

THF 0 High

Mandatory Visualization
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General Workflow for LTBA Reductions
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Caption: General experimental workflow for reductions using LTBA.
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Mechanism of Reduction
The reduction of an acid chloride with LTBA proceeds via a nucleophilic acyl substitution

mechanism. The hydride ion from LTBA attacks the electrophilic carbonyl carbon of the acid

chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the

chloride leaving group to form the aldehyde.[2] At low temperatures, the resulting aldehyde is

less reactive than the starting acid chloride towards the bulky LTBA, which allows for its

isolation in high yield.[4]

Mechanism: Reduction of Acid Chloride to Aldehyde

Acid Chloride
(R-COCl)

Tetrahedral Intermediate

Hydride Attack

LiAlH(Ot-Bu)₃

Aldehyde
(R-CHO)

Collapse of Intermediate

Chloride Ion (Cl⁻)

Click to download full resolution via product page

Caption: Simplified mechanism of acid chloride reduction by LTBA.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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